molecular formula C5H7N3O2 B102263 5-Amino-6-methylpyrimidine-2,4-diol CAS No. 6270-46-8

5-Amino-6-methylpyrimidine-2,4-diol

Cat. No.: B102263
CAS No.: 6270-46-8
M. Wt: 141.13 g/mol
InChI Key: FNSSATCDUXTALE-UHFFFAOYSA-N
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Description

5-Amino-6-methylpyrimidine-2,4-diol is a heterocyclic organic compound with the molecular formula C5H7N3O2 It is a derivative of pyrimidine, characterized by the presence of amino and hydroxyl groups at specific positions on the pyrimidine ring

Biochemical Analysis

Biochemical Properties

5-Amino-6-methylpyrimidine-2,4-diol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in nucleotide metabolism, such as dihydrofolate reductase and thymidylate synthase. These interactions are essential for the synthesis and repair of DNA, highlighting the compound’s importance in cellular replication and repair mechanisms .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK signaling pathway, which is critical for cell growth and differentiation. Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of dihydrofolate reductase, thereby affecting the folate cycle and nucleotide synthesis. This inhibition can result in reduced DNA synthesis and cell proliferation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote cell growth. At high doses, it can exhibit toxic effects, leading to cell death and tissue damage. Threshold effects have been observed, where a specific dosage range results in optimal biological activity, while deviations from this range can lead to adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors essential for nucleotide metabolism and DNA synthesis. The compound can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism. For example, its interaction with dihydrofolate reductase can impact the folate cycle, leading to changes in the availability of nucleotides for DNA synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution can influence its biological activity and effectiveness in various cellular processes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and DNA repair processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-methylpyrimidine-2,4-diol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-isothiocyanato-4-methylpentan-2-one with propane-1,3-diamine in a molar ratio of 3:1. This reaction is carried out in the presence of a suitable solvent and under specific temperature conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-6-methylpyrimidine-2,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-amino-6-methylpyrimidine-2,4-dione, while substitution reactions can produce various alkyl or acyl derivatives .

Scientific Research Applications

5-Amino-6-methylpyrimidine-2,4-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-6-methylpyrimidine-2,4-diol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymatic activities, affecting various biochemical processes. For instance, it may inhibit the activity of certain enzymes involved in nucleotide synthesis, thereby exerting its effects on cellular functions .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-Amino-6-methylpyrimidine-2,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of both amino and hydroxyl groups at specific positions enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications .

Properties

IUPAC Name

5-amino-6-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7N3O2/c1-2-3(6)4(9)8-5(10)7-2/h6H2,1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSSATCDUXTALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211778
Record name 5-Amino-6-methyluracil
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Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6270-46-8
Record name 5-Amino-6-methyl-2,4(1H,3H)-pyrimidinedione
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Record name 5-Amino-6-methylpyrimidine-2,4-diol
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Record name 5-AMINO-6-METHYLPYRIMIDINE-2,4-DIOL
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